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This guide provides a comprehensive meta-analysis of clinical trial outcomes for BNC210
(soclenicant), a novel, non-sedating anxiolytic agent. BNC210 is an orally administered,
selective negative allosteric modulator of the alpha-7 nicotinic acetylcholine receptor (a7
NAChR).[1][2][3] It is currently under investigation for the treatment of various anxiety and
stressor-related disorders, including Social Anxiety Disorder (SAD), Post-Traumatic Stress
Disorder (PTSD), and Generalized Anxiety Disorder (GAD).[4][1][3] This document summarizes
key findings, compares its performance with available alternatives where data permits, and
details the experimental protocols of pivotal studies to aid in the evaluation of its therapeutic
potential.

Mechanism of Action

BNC210 exerts its anxiolytic effects through negative allosteric modulation of the a7 nAChR.[4]
[2][3][5] This mechanism is distinct from conventional anxiolytics like benzodiazepines and
selective serotonin reuptake inhibitors (SSRIs), which target GABA and serotonin pathways,
respectively.[4] The modulation of the cholinergic system via the a7 nAChR is believed to
temper anxiety-related neural circuitry without causing sedation, cognitive impairment, or
addiction, which are common side effects of existing treatments.[4][2][6]
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BNC210 binds to an allosteric site on the a7 nAChR, modulating its activity.

Clinical Trial Data Summary

BNC210 has been evaluated in multiple Phase 2 and is progressing to Phase 3 trials for
various indications. The following tables summarize the quantitative outcomes from key clinical
studies.

Social Anxiety Disorder (SAD)
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Trial Name

Phase

Treatment
Arms

Primary
Endpoint

Key
Outcomes

PREVAIL

2

151

- 225 mg
BNC210- 675
mg BNC210-
Placebo

Change from
baseline in
Subjective
Units of
Distress
Scale
(SUDS)
during a
public
speaking

challenge.

- Did not
meet the
primary
endpoint for
individual
doses.[7][8]-
Post-hoc
analysis of
combined
BNC210
doses
showed a
statistically
significant
reduction in
SUDS scores
compared to
placebo
(p=0.044,
effect size
0.36).[6][7]-
Younger
participants
(<30 years)
showed a
more robust
response
(p=0.023).[9]-
Favorable
safety and
tolerability
profile,
consistent
with a non-

sedating
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anxiolytic.[7]
[9]
Change from - Target
baseline in enrollment
- 225 mg . )
SUDS during achieved;
AFFIRM-1 3 332 BNC210- _
a public results
Placebo ) )
speaking expected in
challenge. late 2025.[6]

Post-Traumatic Stress Disorder (PTSD)
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Trial Name

Phase

Treatment
Arms

Primary
Endpoint

Key
Outcomes

ATTUNE

2b

212

- 900 mg
BNC210
(twice daily)-
Placebo

Change from
baseline in
Clinician-
Administered
PTSD Scale
for DSM-5
(CAPS-5)
total
symptom
severity score
at 12 weeks.

- Met primary
endpoint with
a statistically
significant
reduction in
CAPS-5 total
score
(p=0.048).
[10][11][12]
[13]-
Significant
improvement
s were
observed as
early as week
4.[10][11][13]-
Statistically
significant
improvement
sin
secondary
endpoints,
including
depressive
symptoms
(MADRS,
p=0.040) and
sleep (ISI,
p=0.041).[12]
[13]- Most
common
adverse
events were
headache,

nausea,
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fatigue, and
elevated
hepatic
enzymes.[10]
[11][14]

(Unnamed) 3

- BNC210-

Placebo

- Bionomics
is preparing
to initiate a
Phase 3
study in the
latter half of
2025.[11]

Generalized Anxiety Disorder (GAD)
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Trial Name

Phase

Treatment
Arms

Primary
Endpoint

Key
Outcomes

(Unnamed)

2a

24

- 300 mg
BNC210-
2000 mg
BNC210- 1.5
mg
Lorazepam-

Placebo

- Change in
cerebral
perfusion
(ASL)-
Change in
amygdala
activity (fMRI)
during an
Emotional

Faces Task.

- 300 mg
BNC210
significantly
reduced
amygdala
activation in
response to
fearful faces
(p<0.05),
outperforming
lorazepam
(p=0.069).
[15][16]- 300
mg BNC210
induced
statistically
significant
changes in
cerebral
perfusion
(p<0.05).[15]-
BNC210
significantly
decreased
threat
avoidance
behavior,
outperforming
lorazepam.
[15]- The
higher dose
(2000 mg) did
not show the
same effect,

suggesting a
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potential
hormetic
dose-
response.[4]
[16]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings.
Below are the protocols for key experiments cited in the BNC210 clinical trials.

PREVAIL Study (SAD) - Public Speaking Challenge

The PREVAIL study utilized a simulated public speaking challenge to induce anxiety in
participants with SAD.[17]

e Screening: Participants were diagnosed with SAD according to DSM-5 criteria and had a
Liebowitz Social Anxiety Scale (LSAS) total score of >70.[17]

o Randomization: Eligible participants were randomized to receive a single oral dose of 225
mg BNC210, 675 mg BNC210, or placebo.[17]

o Anxiety Induction: Approximately one hour after dosing, participants were instructed to
prepare and deliver a 5-minute speech in front of a small audience.[6][17]

¢ Outcome Measures:

o Primary: Subjective Units of Distress Scale (SUDS), a self-reported measure of anxiety,
was assessed at baseline and during the anticipation (2 minutes) and performance (5
minutes) phases of the speaking challenge.[17]

o Secondary: State-Trait Anxiety Inventory (STAI) and the Social Self-Perception Scale-
Negative (SSPS-N) were also administered.[17]

o Follow-up: A safety follow-up was conducted one week after the challenge.[17]
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Workflow for the PREVAIL Phase 2 study in Social Anxiety Disorder.

ATTUNE Study (PTSD) - Clinical Assessment
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The ATTUNE trial evaluated the efficacy of BNC210 in reducing PTSD symptoms over a 12-
week period.[10][18]

e Screening: Participants aged 18-75 with a current PTSD diagnosis and a CAPS-5 total
symptom severity score of 230 were enrolled.[10]

» Randomization: Participants were randomized on a 1:1 basis to receive either 900 mg of
BNC210 or a matched placebo, administered orally twice daily for 12 weeks.[10][18]

o Treatment Period: Participants returned to the study site at 2-week intervals for
assessments.[18]

¢ Qutcome Measures:

o Primary: The primary endpoint was the change from baseline to week 12 in the CAPS-5
total symptom severity score.[10][18]

o Secondary: Secondary measures included the Montgomery-Asberg Depression Rating
Scale (MADRS) for depressive symptoms and the Insomnia Severity Index (ISl) for sleep
disturbances.[10][12]

o Follow-up: A follow-up visit was conducted at week 15, three weeks after the last dose of the

study intervention.[18]

GAD fMRI Study - Emotional Faces Task

This Phase 2a study in patients with GAD used functional magnetic resonance imaging (fMRI)
to assess the neural correlates of BNC210's anxiolytic effects.[15][19]

» Design: Arandomized, double-blind, placebo- and lorazepam-controlled, 4-way crossover
design was employed.[15][19]

o Participants: 24 patients with untreated GAD participated.[15]

 Interventions: Each participant received single oral doses of 300 mg BNC210, 2000 mg
BNC210, 1.5 mg lorazepam, and placebo across four separate visits.[16][19]
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e Task: During fMRI scanning, participants performed the Emotional Faces Task, where they
were presented with images of fearful faces to activate anxiety-related brain circuits.[15][19]

¢ Qutcome Measures:

o Co-Primary: Change in cerebral perfusion measured by arterial spin labeling (ASL) and
change in task-related brain activity, specifically in the amygdala, as measured by fMRI.
[15]

o Behavioral: The Joystick Operated Runway Task (JORT) was used to measure threat
avoidance behavior.[15][19]

Comparative Analysis and Future Outlook

The clinical data accumulated to date suggests that BNC210 is a promising candidate for the
treatment of anxiety and stressor-related disorders. Its novel mechanism of action offers a
potential alternative to existing therapies, particularly given its non-sedating profile.

In a head-to-head comparison within a Phase 2a GAD trial, a 300mg dose of BNC210 was
more effective than 1.5mg of lorazepam in reducing amygdala activation in response to fearful
stimuli and in decreasing threat avoidance behavior.[15] This provides preliminary evidence of
BNC210's potential advantages over benzodiazepines.

The positive results from the Phase 2b ATTUNE study in PTSD are particularly encouraging,
demonstrating efficacy in a difficult-to-treat population.[10][12] While the PREVAIL study in SAD
did not meet its primary endpoint for the individual doses, post-hoc analyses suggest a
therapeutic effect that warrants further investigation, which is now underway in the Phase 3
AFFIRM-1 trial.[6][7][9]

Future research should continue to explore the optimal dosing for BNC210, as evidenced by
the differing effects of the 300mg and 2000mg doses in the GAD study.[4][16] The ongoing
Phase 3 trial in SAD will be critical in determining its efficacy for this indication. If successful,
BNC210 could represent a significant advancement in the pharmacological treatment of anxiety
disorders, offering a fast-acting, non-sedating option for patients.[2][6]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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